An In-depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic Acid
An In-depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic Acid
This technical guide provides a comprehensive overview of the chemical and biological properties of (3R,4R)-3-Amino-4-hydroxypentanoic acid, with a particular focus on its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral amino acid derivative. Much of the available data pertains to its hydrochloride salt, which is the more common commercial form.
Table 1: Chemical Identifiers for (3R,4R)-3-Amino-4-hydroxypentanoic Acid and its Hydrochloride Salt
| Identifier | (3R,4R)-3-Amino-4-hydroxypentanoic Acid | (3R,4R)-3-Amino-4-hydroxypentanoic Acid Hydrochloride |
| IUPAC Name | (3R,4R)-3-Amino-4-hydroxypentanoic acid | (3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride[1] |
| CAS Number | 837383-95-6[2] | 336182-14-0[1][3] |
| Molecular Formula | C₅H₁₁NO₃[2] | C₅H₁₂ClNO₃[1] |
| InChI Key | - | XFOXVGBKIZQZCB-VKKIDBQXSA-N[3] |
Table 2: Physicochemical Properties of (3R,4R)-3-Amino-4-hydroxypentanoic Acid and its Hydrochloride Salt
| Property | (3R,4R)-3-Amino-4-hydroxypentanoic Acid | (3R,4R)-3-Amino-4-hydroxypentanoic Acid Hydrochloride |
| Molecular Weight | 133.15 g/mol [2] | 169.61 g/mol [1][3] |
| Melting Point | Not available | Not available |
| Boiling Point (Predicted) | 355.8 ± 32.0 °C at 760 mmHg[2] | Not available |
| Density (Predicted) | 1.2 ± 0.1 g/cm³[2] | Not available |
| Flash Point (Predicted) | 169.0 ± 25.1 °C[2] | Not available |
| pKa | Not available | Not available |
| Solubility | Not available | Soluble in acetone/water mixtures[3] |
Biological Activity
(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride has been identified as an effective neuraminidase inhibitor.[3] Neuraminidase is a crucial enzyme for the replication of influenza viruses. By inhibiting this enzyme, the compound can disrupt the viral life cycle, positioning it as a potential candidate for antiviral drug development.[3] The mechanism of action involves the compound fitting into the active site of the neuraminidase enzyme, thereby influencing its activity.[3]
Signaling Pathway: Neuraminidase Inhibition
The following diagram illustrates the mechanism of neuraminidase inhibition by (3R,4R)-3-Amino-4-hydroxypentanoic acid.
Caption: Mechanism of influenza neuraminidase inhibition.
Experimental Protocols
Stereoselective Synthesis
Determination of pKa
The pKa values of the amino and carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH values. A common method for determining the pKa of amino acids is through acid-base titration.
Protocol: pKa Determination by Titration
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Solution Preparation: Prepare a standard solution of the amino acid of known concentration in deionized water.
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Titration Setup: Calibrate a pH meter and place the amino acid solution in a beaker with a magnetic stirrer.
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Acidification: Add a strong acid (e.g., HCl) to the solution to fully protonate both the amino and carboxylic acid groups (typically to a pH below 2).
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Titration: Gradually add a standardized solution of a strong base (e.g., NaOH) in small, known volumes.
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Data Collection: Record the pH of the solution after each addition of the base.
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Data Analysis: Plot the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first pKa (pKa1) corresponds to the deprotonation of the carboxylic acid group, and the second pKa (pKa2) corresponds to the deprotonation of the amino group.
Neuraminidase Inhibition Assay
The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay, which can be adapted to determine the inhibitory activity of (3R,4R)-3-Amino-4-hydroxypentanoic acid. This assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
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Reagent Preparation:
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Prepare a stock solution of the inhibitor, (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, in an appropriate buffer (e.g., MES buffer).
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Prepare a working solution of the fluorogenic substrate MUNANA in the assay buffer.
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Prepare a solution of influenza virus containing neuraminidase.
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Assay Procedure:
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In a 96-well microplate, add serial dilutions of the inhibitor solution.
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Add the influenza virus solution to each well containing the inhibitor and incubate for a specific period (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.
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Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
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Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
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Detection:
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Stop the reaction by adding a stop solution (e.g., a basic solution like NaOH).
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Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
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Data Analysis:
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Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the control (no inhibitor).
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
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Caption: General workflow for a neuraminidase inhibition assay.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
